molecular formula C11H6N4 B136696 Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- CAS No. 157561-99-4

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-

Cat. No.: B136696
CAS No.: 157561-99-4
M. Wt: 194.19 g/mol
InChI Key: AICASHFWBSAACD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a propanedinitrile (malononitrile) group via a methylene bridge. Pyrrolopyridines are structurally versatile scaffolds in medicinal and materials chemistry due to their electron-rich aromatic systems and ability to engage in π-π stacking or hydrogen bonding.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-5-8(6-13)4-9-7-15-11-10(9)2-1-3-14-11/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICASHFWBSAACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=C(C#N)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction with Malononitrile

The most widely reported method involves a condensation reaction between 2-formyl-1H-pyrrolo[2,3-b]pyridine and malononitrile under acidic conditions. This one-step protocol leverages the electrophilicity of the aldehyde group and the nucleophilic character of malononitrile’s active methylene protons.

Typical Procedure
A mixture of 2-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and malononitrile (1.2 equiv) is refluxed in acetic acid with catalytic hydrochloric acid (5 mol%) for 4–6 hours. The reaction is monitored via TLC until completion, followed by cooling to room temperature and precipitation in ice water. The crude product is purified via column chromatography (silica gel, dichloromethane/methanol 39:1) to yield the target compound as a crystalline solid (average yield: 72–85%).

Mechanistic Insights
The reaction proceeds via a Knoevenagel condensation mechanism (Figure 1):

  • Activation : Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Nucleophilic Attack : Malononitrile’s methylene group attacks the activated carbonyl, forming an enolate intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated dinitrile product.

Key Advantages

  • High atom economy.

  • Minimal byproduct formation.

  • Compatibility with diverse pyrrolopyridine aldehydes.

Multicomponent One-Pot Synthesis

Recent advancements employ one-pot, three-component reactions to streamline synthesis. For example, arylglyoxals, 6-amino-1,3-dimethyluracil, and malononitrile react in ethanol with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Optimized Conditions

  • Catalyst : TBAB (5 mol%).

  • Temperature : 50°C.

  • Solvent : Ethanol.

  • Yield : 68–74%.

Limitations

  • Narrow substrate scope.

  • Requires rigorous exclusion of moisture.

Industrial Production Strategies

Continuous Flow Chemistry

Scaling the condensation reaction necessitates transitioning from batch to continuous flow systems. Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes. A pilot-scale study achieved 89% yield using:

  • Residence Time : 12 minutes.

  • Temperature : 120°C.

  • Catalyst : Heterogeneous solid acid (e.g., Amberlyst-15).

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time4–6 h12 min
Yield72–85%89%
Purity95–97%98%
Throughput0.5 kg/day5 kg/day

Solvent Recovery and Recycling

Industrial processes prioritize solvent sustainability. Acetic acid is recovered via distillation (≥90% efficiency), while methanol from column chromatography is repurposed after rotary evaporation.

Reaction Optimization and Kinetic Studies

Catalyst Screening

A comparative study evaluated acid catalysts for the condensation reaction:

Table 2: Catalyst Performance

CatalystYield (%)Purity (%)
HCl (5 mol%)8597
H2SO4 (5 mol%)7893
p-TsOH (5 mol%)8295
Amberlyst-158998

Hydrochloric acid outperforms alternatives due to its superior protonating ability and minimal side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol strikes an optimal balance between solubility and ease of removal.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 2215 (C≡N stretch).

  • 1660 (C=C stretch).

  • 1595 (C=N stretch).

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, pyrrole-H).

  • δ 7.45–7.89 (m, 4H, aromatic-H).

  • δ 6.95 (s, 1H, methine-H).

13C NMR (100 MHz, DMSO-d6) :

  • δ 158.9 (C=N).

  • δ 135.2–125.4 (aromatic-C).

  • δ 114.7 (C≡N) .

Chemical Reactions Analysis

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Anticancer Properties

Pyrrolo[2,3-b]pyridine derivatives have shown promising anticancer activity. For instance, studies have indicated that compounds with this scaffold exhibit cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Effects

Research has highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives against both bacterial and fungal strains. For example, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Antidiabetic Activity

Compounds containing the pyrrolo[2,3-b]pyridine structure have been investigated for their antihyperglycemic effects. Some derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in vitro and in vivo. This suggests their potential use in managing diabetes-related complications .

Example Synthesis Pathway

A common synthetic route involves:

  • Step 1: Formation of a pyrrole ring through cyclization.
  • Step 2: Introduction of the nitrile groups via nucleophilic substitution.
  • Step 3: Final modifications to enhance biological activity or solubility.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy .

Case Study 1: Anticancer Activity

A recent study synthesized several pyrrolo[2,3-b]pyridine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that specific substitutions on the pyridine ring significantly enhanced anticancer activity compared to the parent compound .

CompoundCell Line TestedIC50 (µM)Observations
Compound AOvarian Cancer15Induced apoptosis
Compound BBreast Cancer20Inhibited cell proliferation

Case Study 2: Antidiabetic Effects

Another investigation focused on evaluating the antihyperglycemic properties of a series of pyrrolo[2,3-b]pyridine derivatives in diabetic animal models. The study found that certain compounds improved insulin sensitivity by up to 37% compared to control groups .

CompoundInsulin Sensitivity Improvement (%)Mechanism
Compound C37%Increased GLUT4 translocation
Compound D30%Enhanced pancreatic insulin release

Future Perspectives

The ongoing research into propanedinitrile derivatives promises exciting developments in drug discovery. Future studies are likely to focus on:

  • Optimizing pharmacokinetic properties to improve bioavailability.
  • Exploring combination therapies with existing anticancer or antidiabetic drugs.
  • Investigating additional biological activities such as anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs:

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1912-42-1): Substituent: Acetic acid (–CH2COOH). Properties: Polar, ionizable at physiological pH, with a molecular weight of 176.17 g/mol . Contrast: The carboxylic acid group enhances aqueous solubility compared to the dinitrile, which is non-ionizable and more lipophilic.

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives (e.g., compounds 4a-c, 5a-c, 6a-c): Substituents: Amino (–NH2), phenyl (–C6H5), and nitrile (–CN) groups. Properties: Bulky phenyl groups increase hydrophobicity, while the amino group enables hydrogen bonding. These derivatives exhibit varied reactivity in synthesizing pyrrolopyridines via active methylene chemistry . Contrast: The target compound lacks phenyl groups but includes a dual nitrile motif, which may enhance electron deficiency and electrophilicity.

Functional Group Impact:

Functional Group Solubility Reactivity Biological Relevance
Propanedinitrile (–CH2–C(CN)2) Low aqueous solubility High electrophilicity (e.g., in Michael additions) Potential kinase inhibition or material precursor
Acetic acid (–CH2COOH) High solubility at neutral/basic pH Acid-base reactivity Pharmaceutical intermediate
Amino (–NH2) Moderate solubility Nucleophilic, hydrogen bonding Drug discovery (e.g., kinase inhibitors)

Physicochemical Data:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- C10H7N4 (estimated) ~183 (estimated) High melting point, UV absorption (π→π* transitions)
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid C9H8N2O2 176.17 Melting point: ~250°C (dec.), storage: dry/room temperature
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives Varies (e.g., C19H14N4) Varies Crystalline solids, tunable via substituents

Biological Activity

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-, also known as a pyrrolopyridine derivative, has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrrole and pyridine derivatives that exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrrolopyridine derivatives typically involves the reaction of aminocyanopyrroles with various electrophiles. For instance, recent studies have demonstrated the successful synthesis of several derivatives through methods such as cyclization reactions and functional group modifications. The characterization of these compounds is often performed using techniques like FTIR and NMR spectroscopy to confirm their structures.

Anti-inflammatory Activity

Research indicates that certain pyrrolopyridine derivatives exhibit substantial anti-inflammatory effects. For example, a study highlighted that compounds derived from pyrrolopyridines showed inhibition of pro-inflammatory cytokines in vitro and demonstrated anti-inflammatory activity comparable to diclofenac in vivo . The docking studies revealed favorable interactions between these compounds and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of propanedinitrile derivatives have also been investigated. In vitro evaluations have shown that some derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 µg/mL . Additionally, these compounds demonstrated biofilm inhibition capabilities, further enhancing their therapeutic potential against resistant bacterial strains .

Antiviral Activity

Pyrrolopyridine derivatives have been evaluated for their antiviral activities against enteroviruses such as poliovirus and echovirus. A specific study reported that certain derivatives exhibited high selectivity indices for inhibiting viral replication, indicating their potential as antiviral agents . The structure-activity relationship analysis pointed out that modifications at specific positions on the pyrrolopyridine scaffold could enhance antiviral efficacy while minimizing cytotoxicity.

Case Study 1: Anti-inflammatory Efficacy

In a comparative study involving various pyrrolopyridine derivatives, compound 3l was identified as the most potent anti-inflammatory agent with a docking score of -12.23. It showed significant inhibition in cytokine production in human cell lines and displayed minimal toxicity in normal cells .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial assessment of several pyrrolopyridine derivatives against clinical isolates of pathogens. Compound 7b emerged as the most effective derivative with an MIC value of 0.22 µg/mL against Staphylococcus epidermidis, demonstrating its potential for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrolopyridine derivatives reveal critical insights into how structural modifications influence biological activity. Key findings include:

  • Position N1 : Alkyl substitutions at this position enhance antimicrobial activity.
  • Position C6 : A thiophen-2-yl unit significantly boosts antiviral activity.
  • Linker Modifications : Alterations in linker units between the pyrrole and pyridine rings can modulate both anti-inflammatory and antimicrobial properties.

Q & A

What are the key synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core in this compound?

Basic Research Focus : The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or cross-coupling reactions. A common approach involves halogenation of precursor heterocycles followed by Suzuki-Miyaura coupling to introduce substituents. For example, 5-bromo-4-chloro-3-nitro-7-azaindole can be regioselectively functionalized using NaH and TsCl in THF to protect reactive sites, enabling subsequent boronic acid coupling . Methodological challenges include controlling regioselectivity during halogenation and optimizing Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C) .

How can conflicting crystallographic data on the compound’s conformation be resolved?

Advanced Research Focus : Discrepancies in molecular conformation (e.g., planarity of the methylene-propanedinitrile group) require multi-technique validation. X-ray crystallography using tools like ORTEP-3 for Windows provides 3D structural visualization and thermal ellipsoid modeling . Complementary DFT calculations (e.g., Gaussian or ORCA) can assess stability of conformers, while NMR (¹H/¹³C, COSY, NOESY) validates solution-phase behavior. For instance, coupling constants in aromatic regions may indicate rotational restrictions .

What methodologies are recommended for studying structure-activity relationships (SAR) in kinase inhibition?

Advanced Research Focus : SAR studies require systematic substitution at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core. For example:

  • 3-Position : Introduce electron-withdrawing groups (e.g., carbonyl, sulfonamide) to enhance binding to kinase ATP pockets .
  • 5-Position : Aryl or heteroaryl groups (e.g., 3,4-dimethoxyphenyl) modulate solubility and selectivity .
    Biological assays (e.g., IC₅₀ measurements against IGF-1R or ALK kinases) combined with molecular docking (AutoDock, Schrödinger) reveal critical interactions. AG-1024, a related propanedinitrile derivative, shows inhibitory activity via bromo-hydroxyphenyl substituents .

How can the Knoevenagel condensation be optimized for synthesizing the methylene-propanedinitrile moiety?

Basic Research Focus : The Knoevenagel reaction between pyrrolo[2,3-b]pyridine aldehydes and malononitrile requires careful pH and solvent control. In hydrothermal conditions, pyridine-3-aldehyde and propanedinitrile react at 80–100°C with KOH as a base, achieving >80% yield . Key parameters:

  • Solvent : Ethanol/water mixtures improve solubility.
  • Catalyst : Piperidine or ammonium acetate accelerates enolate formation.
  • Workup : Acid precipitation followed by recrystallization (ethanol/water) purifies the product .

What analytical techniques are critical for characterizing electronic properties of the propanedinitrile group?

Basic Research Focus : The electron-deficient dinitrile group influences π-conjugation and redox behavior. Techniques include:

  • Cyclic Voltammetry (CV) : Measures reduction potentials (e.g., -1.2 to -1.5 V vs. Ag/AgCl) .
  • UV-Vis Spectroscopy : Absorption maxima (λₐᵦₛ ~350–400 nm) correlate with conjugation length .
  • IR Spectroscopy : Stretching frequencies (C≡N: ~2200–2250 cm⁻¹) confirm nitrile integrity .

How do solvent effects influence the compound’s tautomeric equilibrium in solution?

Advanced Research Focus : The methylidene-propanedinitrile group exhibits keto-enol tautomerism, solvent-dependent in polar aprotic media. In DMSO-d₆, NMR reveals enol dominance (δ 10–12 ppm for -OH), while nonpolar solvents (CDCl₃) favor the keto form. Computational studies (CPCM solvent model) quantify stabilization energies, aiding in predicting tautomer ratios for reaction design .

What strategies address low yields in multi-step syntheses of this compound?

Advanced Research Focus : Yield optimization involves:

  • Intermediate Protection : Use of TsCl/NaH to block reactive NH sites in pyrrolo[2,3-b]pyridine intermediates .
  • Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings, with K₂CO₃ ensuring deprotonation .
  • Microwave Assistance : Reduces reaction times (e.g., 30 min vs. 24 h for cyclization steps) .

How can computational models predict biological target engagement?

Advanced Research Focus : Molecular dynamics (MD) simulations (Amber, GROMACS) and free-energy perturbation (FEP) calculations map binding interactions. For AG-1024 analogs, docking into insulin receptor kinase (PDB: 1IR3) identifies key hydrogen bonds with Glu1080 and hydrophobic contacts with Leu1083 . Machine learning (e.g., AlphaFold2) predicts novel targets by structural homology .

What are the limitations of current SAR data for this compound class?

Critical Analysis : Existing SAR studies often lack:

  • Solubility Data : Impact of logP (e.g., >3 for AG-1024) on bioavailability .
  • Off-Target Profiling : Selectivity against >50 kinases is rarely reported.
  • Metabolic Stability : CYP450 interaction studies (e.g., using liver microsomes) are needed to address rapid clearance .

How can contradictory biological activity data across studies be reconciled?

Advanced Research Focus : Discrepancies (e.g., IC₅₀ variations in kinase assays) arise from:

  • Assay Conditions : ATP concentrations (1 mM vs. 10 μM) alter competitive inhibition .
  • Cell Line Variability : Expression levels of target kinases (e.g., IGF-1R in MCF-7 vs. HCT-116 cells) .
  • Compound Purity : HPLC-MS validation (>95% purity) is essential to exclude byproduct interference .

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